molecular formula C24H25N3O4S B2553901 N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900003-12-5

N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2553901
CAS RN: 900003-12-5
M. Wt: 451.54
InChI Key: BNJCBBUTNYWDHE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that appears to be related to pyrimidine derivatives, which are known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the related structures and their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through multiple routes. For instance, N1-(2-Methoxy-4-pyrimidyl)sulfanilamide was prepared by condensation reactions involving 4-amino-2-methoxy-pyrimidine with different sulfonyl chlorides or by direct condensation with sulfanilamide . This suggests that the synthesis of the compound may also involve condensation reactions, possibly with a pyrimidine derivative as a starting material.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary significantly. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide shows a linearly extended conformation with specific interplanar angles between amide groups . Similarly, the title 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have a folded conformation about the methylene C atom of the thioacetamide bridge . These findings indicate that the molecular structure of the compound may also exhibit a complex conformation with potential intramolecular hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be influenced by their functional groups and molecular conformations. The presence of amide groups, for example, can lead to hydrogen bonding and influence the reactivity of the compound . The sulfanyl group in the title 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides suggests that similar groups in the compound may participate in chemical reactions through nucleophilic substitution or addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structures. The presence of hydrogen bonds, the degree of conformational flexibility, and the distribution of hydrophilic and hydrophobic areas can affect properties such as solubility, melting point, and biological activity . The compound , with its complex structure, is likely to exhibit unique properties that could be explored for potential applications in pharmaceuticals or other fields.

Scientific Research Applications

Crystal Structure and Conformation

  • Studies have focused on the crystal structures of related compounds, revealing insights into their folded conformations and intramolecular interactions. Such structural analyses are crucial for understanding the chemical behavior and potential reactivity of similar compounds in biological systems (S. Subasri et al., 2016).

Antifolate and Antitumor Activity

  • Research into the synthesis of compounds with a thienopyrimidine base has led to the identification of potent dual inhibitors of key enzymes involved in DNA synthesis, such as thymidylate synthase and dihydrofolate reductase. These inhibitors demonstrate significant potential as antitumor agents (A. Gangjee et al., 2008).

Anti-inflammatory and Analgesic Agents

  • Novel derivatives have been synthesized from related compounds, exhibiting promising anti-inflammatory and analgesic activities. These findings suggest potential applications in designing new therapeutic agents for pain and inflammation management (A. Abu‐Hashem et al., 2020).

Heterocyclic Compound Synthesis

  • The chemical reactivity and potential for synthesizing diverse heterocyclic compounds have been explored, with findings indicating possible applications in pharmaceutical chemistry and drug design (O. Farouk et al., 2021).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-15(2)12-13-27-23(29)22-21(18-6-4-5-7-19(18)31-22)26-24(27)32-14-20(28)25-16-8-10-17(30-3)11-9-16/h4-11,15H,12-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJCBBUTNYWDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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